molecular formula C9H19NO2 B8792778 Butyl tert-butylcarbamate CAS No. 22815-64-1

Butyl tert-butylcarbamate

Cat. No. B8792778
Key on ui cas rn: 22815-64-1
M. Wt: 173.25 g/mol
InChI Key: LQELBWUBHZPYML-UHFFFAOYSA-N
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Patent
US04476316

Procedure details

A stirred mixture of 117 g of butyl carbamate, 5 g of butanol, 17 g of ®LEVATIT SPC-118 and 160 g of a mixture comprising 49 percent by weight of isobutene, 41.5 percent by weight of n-butenes and 9.5 percent by weight of butanes was heated to 70° C. in a stirred autoclave, and stirring was continued at this temperature for 5 hours. Thereafter, the catalyst was separated off and the mixture was distilled under reduced pressure. 149 g (86% of theory) of butyl N-tert.-butylcarbamate of boiling point 110°-111° C./20 mbar were obtained. No substantial amount of diisobutene was detected.
Quantity
117 g
Type
reactant
Reaction Step One
[Compound]
Name
SPC-118
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
n-butenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
butanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:8])([O:3][CH2:4][CH2:5][CH2:6][CH3:7])[NH2:2].[CH2:9]=[C:10]([CH3:12])[CH3:11]>C(O)CCC>[C:10]([NH:2][C:1](=[O:8])[O:3][CH2:4][CH2:5][CH2:6][CH3:7])([CH3:12])([CH3:11])[CH3:9]

Inputs

Step One
Name
Quantity
117 g
Type
reactant
Smiles
C(N)(OCCCC)=O
Name
SPC-118
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
mixture
Quantity
160 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(C)C
Name
n-butenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
butanes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 g
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thereafter, the catalyst was separated off
DISTILLATION
Type
DISTILLATION
Details
the mixture was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)(C)(C)NC(OCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 149 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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